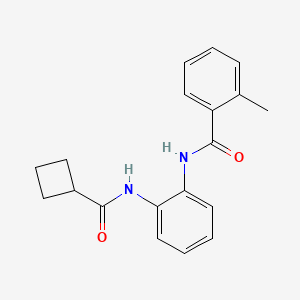![molecular formula C19H17F2N3O3 B6581432 N-[(2,4-difluorophenyl)methyl]-5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide CAS No. 1239511-03-5](/img/structure/B6581432.png)
N-[(2,4-difluorophenyl)methyl]-5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,4-difluorophenyl)methyl]-5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide, also known as 2,4-difluoromethyl-5-dimethoxy-1H-pyrazole-3-carboxamide (DFDMP), is a synthetic pyrazole-based compound that is used as a research tool in a variety of scientific fields. DFDMP has been used in recent years to study the mechanisms of action of various drugs, to investigate the biochemical and physiological effects of drugs, and to explore the potential applications of drugs in laboratory experiments.
作用機序
DFDMP is a synthetic pyrazole-based compound that acts as a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of AChE, DFDMP increases the levels of acetylcholine in the brain, leading to increased alertness, improved cognitive performance, and enhanced memory and learning.
Biochemical and Physiological Effects
DFDMP has been shown to have a range of biochemical and physiological effects. In particular, it has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive performance and enhanced memory and learning. Additionally, DFDMP has been found to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
DFDMP has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of DFDMP is its high selectivity for AChE, which makes it an ideal tool for studying the effects of drugs on the central nervous system. Additionally, DFDMP is relatively easy to synthesize and is available in a variety of forms, making it suitable for a wide range of laboratory experiments. However, DFDMP is not without its limitations, as it has been found to possess some toxicity when used in high doses.
将来の方向性
The potential applications of DFDMP are vast and varied, and there are a number of future directions that could be explored. For example, further research could be conducted to investigate the effects of DFDMP on other enzymes and neurotransmitters, as well as its potential therapeutic applications. Additionally, further studies could be conducted to explore the potential use of DFDMP as a diagnostic tool for neurological and psychiatric disorders. Furthermore, research could be conducted to investigate the potential use of DFDMP as a drug delivery system for targeted delivery of drugs to specific areas of the body. Finally, further studies could be conducted to investigate the potential use of DFDMP as a tool for studying the effects of drugs on the immune system.
合成法
DFDMP is synthesized by a reaction between N-[(2,4-difluorophenyl)methyl]-5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamidephenylmethylmagnesium bromide and 2,5-dimethoxyphenyl pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere with a solvent such as dichloromethane or toluene and yields the desired product in high yields.
科学的研究の応用
DFDMP has been used in a variety of scientific fields to study the mechanisms of action of drugs, to investigate the biochemical and physiological effects of drugs, and to explore the potential applications of drugs in laboratory experiments. In particular, DFDMP has been used to study the effects of drugs on the central nervous system, to investigate the effects of drugs on the cardiovascular system, and to study the effects of drugs on the immune system.
特性
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3/c1-26-13-5-6-18(27-2)14(8-13)16-9-17(24-23-16)19(25)22-10-11-3-4-12(20)7-15(11)21/h3-9H,10H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRWXUQKSUXZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)NCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea](/img/structure/B6581356.png)

![2-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole](/img/structure/B6581364.png)

![N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide](/img/structure/B6581378.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}acetamide](/img/structure/B6581381.png)
![N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B6581385.png)
![N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6581393.png)
![N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}thiophene-3-carboxamide](/img/structure/B6581403.png)
![N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6581414.png)
![5-(4-fluorophenyl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6581438.png)
![N-[4-(morpholin-4-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6581447.png)
![2-[4-(propane-2-sulfonyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B6581453.png)
![ethyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate](/img/structure/B6581455.png)